Cas no 1956318-32-3 (4,6-Dibromoindoline hydrochloride)

4,6-Dibromoindoline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4,6-Dibromoindoline hydrochloride
- 4,6-Dibromoindolinehydrochloride
- SB64414
-
- インチ: 1S/C8H7Br2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H
- InChIKey: YDAFFLUCDONDSH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=C1CCN2)Br.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 151
- トポロジー分子極性表面積: 12
4,6-Dibromoindoline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM230132-1g |
4,6-Dibromoindoline hydrochloride |
1956318-32-3 | 95%+ | 1g |
$458 | 2023-03-25 |
4,6-Dibromoindoline hydrochloride 関連文献
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
4,6-Dibromoindoline hydrochlorideに関する追加情報
Research Brief on 4,6-Dibromoindoline Hydrochloride (CAS: 1956318-32-3): Recent Advances and Applications
4,6-Dibromoindoline hydrochloride (CAS: 1956318-32-3) is a brominated indoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4,6-Dibromoindoline hydrochloride as a key intermediate in the synthesis of novel bromodomain inhibitors. The research demonstrated that the bromine substituents at the 4 and 6 positions of the indoline ring enhance the compound's binding affinity to specific protein targets, making it a promising candidate for epigenetic drug development. The study utilized X-ray crystallography to elucidate the molecular interactions between 4,6-Dibromoindoline-derived compounds and bromodomain proteins, providing valuable insights for structure-based drug design.
In addition to its applications in bromodomain inhibition, recent work has explored the use of 4,6-Dibromoindoline hydrochloride in the development of kinase inhibitors. A 2024 preprint on bioRxiv reported the synthesis of a series of indoline-based compounds using 4,6-Dibromoindoline hydrochloride as a starting material, which showed potent inhibitory activity against cyclin-dependent kinases (CDKs). The researchers employed computational docking studies and enzymatic assays to validate the compounds' mechanism of action, suggesting potential applications in cancer therapy.
The compound's unique chemical properties have also been investigated in materials science applications. A recent publication in ACS Applied Materials & Interfaces described the use of 4,6-Dibromoindoline hydrochloride as a precursor for organic semiconductors. The study highlighted how the bromine atoms facilitate cross-coupling reactions, enabling the synthesis of conjugated polymers with tunable electronic properties. This interdisciplinary approach underscores the versatility of 4,6-Dibromoindoline hydrochloride beyond traditional pharmaceutical applications.
From a synthetic chemistry perspective, advances in the preparation and purification of 4,6-Dibromoindoline hydrochloride have been reported. A 2023 Organic Process Research & Development article detailed an improved synthetic route that increases yield while reducing environmental impact through greener solvents and catalysts. These process improvements are particularly relevant for scaling up production to meet the growing demand for this compound in both academic and industrial research settings.
In conclusion, recent research on 4,6-Dibromoindoline hydrochloride (CAS: 1956318-32-3) demonstrates its growing importance as a multifunctional building block in medicinal chemistry and materials science. The compound's unique structural features and reactivity profile continue to inspire innovative applications across multiple disciplines. Future research directions may include further exploration of its therapeutic potential, development of novel synthetic methodologies, and investigation of its physicochemical properties for advanced material applications.
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